Cas no 900322-55-6 (Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate)

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridinyl group and an ethyl ester moiety. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research, where it serves as a key intermediate for further functionalization. The pyridine ring enhances binding affinity in coordination chemistry, while the oxadiazole scaffold contributes to stability and bioactivity. The ethyl ester group offers reactivity for hydrolysis or nucleophilic substitution, enabling diverse derivatization. Its well-defined synthesis route and compatibility with cross-coupling reactions make it valuable for constructing complex molecular architectures. The compound's balanced lipophilicity and electronic properties further support its utility in drug discovery.
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate structure
900322-55-6 structure
Product name:Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
CAS No:900322-55-6
MF:C10H9N3O3
Molecular Weight:219.197
CID:3159842
PubChem ID:22432119

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
    • DB-385410
    • Ethyl5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
    • AKOS001787784
    • Ethyl 5-(2-pyridinyl)-1,3,4-oxadiazole-2-carboxylate
    • ethyl 5-pyridin-2-yl-1,3,4-oxadiazole-2-carboxylate
    • 900322-55-6
    • KS-7603
    • SCHEMBL14810152
    • MDL: MFCD14743158
    • インチ: InChI=1S/C10H9N3O3/c1-2-15-10(14)9-13-12-8(16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3
    • InChIKey: YDGFTGFMZVMCBS-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=NN=C(C2=CC=CC=N2)O1

計算された属性

  • 精确分子量: 219.06439116Da
  • 同位素质量: 219.06439116Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.1Ų
  • XLogP3: 0.9

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM317876-1g
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
900322-55-6 95%
1g
$503 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658446-1g
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
900322-55-6 98%
1g
¥6644.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658446-250mg
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
900322-55-6 98%
250mg
¥5184.00 2024-04-26
Crysdot LLC
CD11022159-1g
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
900322-55-6 95+%
1g
$533 2024-07-19
Fluorochem
214520-1g
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
900322-55-6
1g
£385.00 2022-03-01
Chemenu
CM317876-1g
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
900322-55-6 95%
1g
$*** 2023-05-29

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate 関連文献

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylateに関する追加情報

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate: A Comprehensive Overview

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate, with the CAS number 900322-55-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the pyridin-2-yl group at the 5-position of the oxadiazole ring introduces unique electronic and structural properties that make this compound highly versatile for various applications.

The oxadiazole core of this compound is known for its stability and ability to act as a building block in the synthesis of more complex molecules. The pyridin-2-yl substituent further enhances the electronic characteristics of the molecule by introducing electron-withdrawing effects, which can influence reactivity in chemical reactions. Recent studies have highlighted the potential of such substituted oxadiazoles in drug discovery and materials science due to their ability to interact with biological systems and exhibit desirable physical properties.

One of the key areas where Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate has shown promise is in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing high-performance polymers and organic semiconductors. The carboxylate group at the 2-position of the oxadiazole ring facilitates polymerization reactions, enabling the creation of materials with tailored electronic properties. These materials have potential applications in flexible electronics, light-emitting diodes (LEDs), and sensors.

In addition to its material science applications, this compound has also been investigated for its biological activity. Studies have demonstrated that Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate exhibits antimicrobial properties against various bacterial and fungal strains. The pyridin group is believed to play a crucial role in these activities by interacting with cellular membranes and disrupting their integrity. This makes it a potential candidate for developing new generations of antimicrobial agents.

Recent advancements in synthetic chemistry have also focused on optimizing the synthesis of Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate. Traditional methods often involved multi-step reactions with low yields, but modern approaches utilizing microwave-assisted synthesis and catalytic processes have significantly improved efficiency. These improvements not only reduce production costs but also minimize environmental impact, aligning with current trends toward sustainable chemistry.

The structural versatility of this compound has also led to its exploration in other areas such as catalysis and energy storage. For instance, derivatives of Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate have been tested as catalysts in organic transformations, showcasing their ability to accelerate reactions under mild conditions. Furthermore, research into their application as electrode materials in supercapacitors has revealed promising electrochemical properties.

In conclusion, Ethyl 5-(pyridin-2

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